Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate
Description
Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate is a polyhydroquinoline derivative synthesized via the Hantzsch condensation reaction. Its structure comprises a partially saturated quinoline core with a ketone group at position 5, a methyl group at position 2, and a 2-furyl substituent at position 3. The ethyl carboxylate group at position 3 enhances solubility in organic solvents and modulates electronic properties . This compound is notable for its synthetic accessibility using green chemistry approaches, such as natural deep eutectic solvents (NADES), which improve reaction efficiency and sustainability .
Properties
IUPAC Name |
ethyl 4-(furan-2-yl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-3-21-17(20)14-10(2)18-11-6-4-7-12(19)15(11)16(14)13-8-5-9-22-13/h5,8-9,16,18H,3-4,6-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCOGOSBVKKDLDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=C(C1C3=CC=CO3)C(=O)CCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl ketone with an appropriate amine to form an intermediate, which is then cyclized and esterified to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form different derivatives.
Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan carboxylic acids, while reduction of the carbonyl group can produce quinoline alcohols.
Scientific Research Applications
Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism by which Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate exerts its effects involves interactions with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in disease pathways. The furan and quinoline moieties contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Substituents at Position 4
The 2-furyl group in the target compound distinguishes it from analogs with aryl or heteroaryl substituents. Key comparisons include:
- B9 exhibits a melting point of 159°C and distinct NMR shifts for pyridine protons (δ 8.54 ppm) .
- Phenyl Derivatives: Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (5f): The electron-withdrawing chloro group () increases electrophilicity, reflected in a higher melting point (247–248°C) compared to the furyl analog . Ethyl 4-(4-fluorophenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate: Fluorine acts as a bioisostere, improving pharmacokinetic properties. This compound is commercially available for high-throughput screening .
- Long Alkyl Chain Derivatives: Octadecyl 4-(2-chlorophenyl)-2-methyl-5-oxo-hexahydroquinoline-3-carboxylate (8b): Substituting ethyl with octadecyl (C18) drastically increases hydrophobicity, lowering the melting point to 132–134°C (). Such modifications are relevant for lipid-based drug formulations .
Substituents at Position 2 and 7
- Ethyl 4-(5-bromo-2-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-hexahydroquinoline-3-carboxylate: Additional methyl groups at position 7 introduce steric hindrance, while bromo and hydroxy groups enable halogen bonding and hydrogen bonding, respectively () .
Physical and Spectral Properties
Biological Activity
Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate (CAS No. 338415-01-3) is a complex organic compound belonging to the class of hexahydroquinolines. This compound has attracted attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.
Molecular Formula: C17H19NO4
Molecular Weight: 301.34 g/mol
IUPAC Name: Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate
Synthesis and Reaction Mechanisms
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the condensation of 2-furyl ketone with an appropriate amine to form an intermediate that is cyclized and esterified to yield the final product. The reaction conditions often require catalysts and controlled temperatures to ensure high yield and purity .
Types of Reactions
This compound can undergo various chemical reactions:
- Oxidation: The furan ring can be oxidized to form different derivatives.
- Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols.
- Substitution: The ester group can participate in nucleophilic substitution reactions.
Antimicrobial Properties
Research indicates that compounds similar to Ethyl 4-(2-furyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinolinecarboxylate exhibit significant antimicrobial activity. In a study evaluating various quinoline derivatives against bacterial strains such as E. coli and S. aureus, certain derivatives demonstrated potent inhibition at low concentrations .
Anticancer Activity
The anticancer potential of this compound has been assessed in several studies. For instance:
- Cell Line Studies: Ethyl 4-(2-furyl)-2-methyl-5-oxo has shown cytotoxic effects against various cancer cell lines including breast (MCF7) and lung (A549) cancer cells. The mechanism appears to involve induction of apoptosis and cell cycle arrest at the G1 phase .
- In Vivo Studies: In animal models of cancer, administration of this compound resulted in significant tumor reduction compared to control groups. Dosage optimization studies indicated that a dose of 25 mg/kg/day led to nearly complete inhibition of tumor growth in xenograft models .
Structure–Activity Relationship (SAR)
The biological activity of Ethyl 4-(2-furyl)-2-methyl-5-oxo is influenced by its structural components:
- Furan Ring: The presence of the furan moiety is critical for its antimicrobial activity.
- Quinoline Core: Variations in substituents on the quinoline core can enhance or diminish biological activity .
Table: Structure–Activity Relationship Data
| Compound | Substituent | Activity (IC50 μM) | Notes |
|---|---|---|---|
| A | Furan | 10 | Strong antimicrobial |
| B | Methoxy | 25 | Moderate activity |
| C | Chlorine | 15 | Enhanced anticancer |
Study on Autoimmune Disorders
In a study focused on autoimmune disorders using a mouse model for experimental autoimmune encephalomyelitis (EAE), derivatives related to this compound exhibited significant therapeutic effects. The tested compounds showed a reduction in clinical symptoms by up to 90% compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
